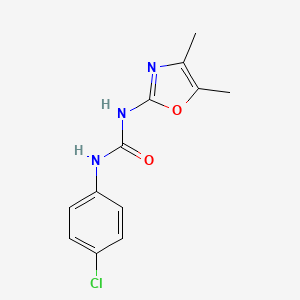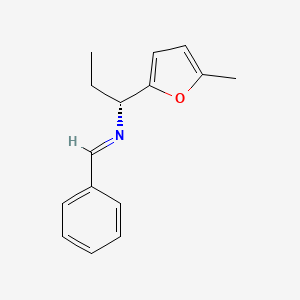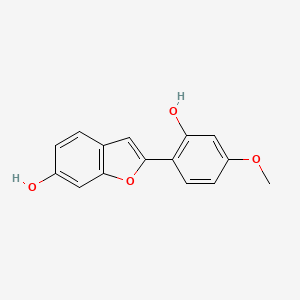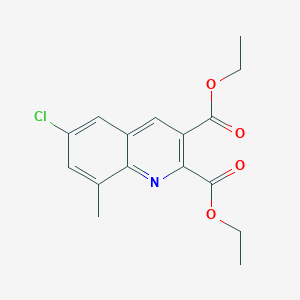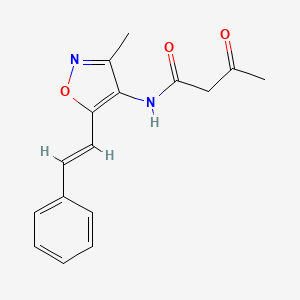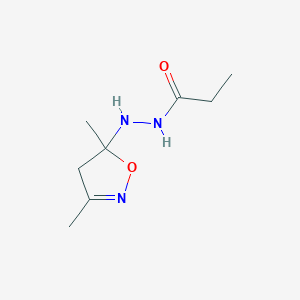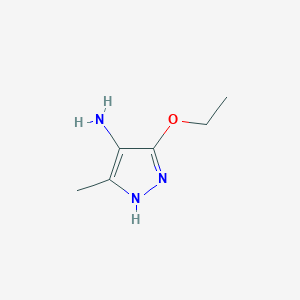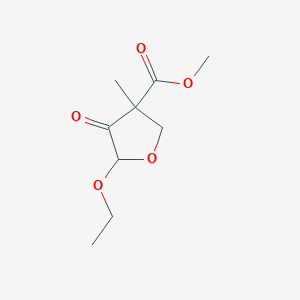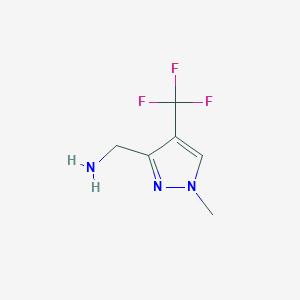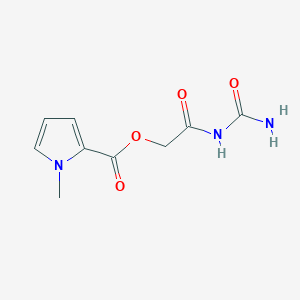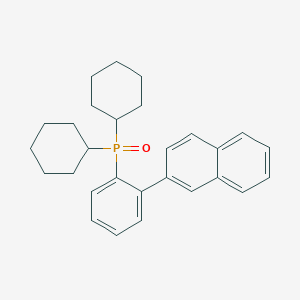
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide is a phosphine oxide compound that features a unique structure combining cyclohexyl, naphthyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide typically involves the reaction of dicyclohexylphosphine with 2-(naphthalen-2-yl)phenyl halides under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired phosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces the corresponding phosphine.
科学研究应用
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism of action of dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers in catalytic processes, enhancing the reactivity and selectivity of the catalyst. Additionally, the compound’s bulky cyclohexyl and naphthyl groups provide steric hindrance, influencing the overall reaction pathway.
相似化合物的比较
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the naphthyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of cyclohexyl and naphthyl groups.
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine: Similar but with a methoxy group on the naphthyl ring.
Uniqueness
Dicyclohexyl(2-(naphthalen-2-yl)phenyl)phosphine oxide is unique due to its combination of cyclohexyl, naphthyl, and phenyl groups, which impart distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity.
属性
分子式 |
C28H33OP |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
2-(2-dicyclohexylphosphorylphenyl)naphthalene |
InChI |
InChI=1S/C28H33OP/c29-30(25-13-3-1-4-14-25,26-15-5-2-6-16-26)28-18-10-9-17-27(28)24-20-19-22-11-7-8-12-23(22)21-24/h7-12,17-21,25-26H,1-6,13-16H2 |
InChI 键 |
NDDVIEAJRCDYPO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
